4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine typically involves the reaction of 2,2-difluoroethylamine with 4-pyrazolecarboxaldehyde, followed by cyclization with piperidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to altered cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-difluoroethyl)piperidine: Similar structure but lacks the pyrazole ring.
1-(2,2-difluoroethyl)-1H-pyrazole: Contains the pyrazole ring but lacks the piperidine moiety.
Uniqueness
4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)piperidine is unique due to the combination of the pyrazole ring and piperidine moiety, along with the presence of fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(2,2-difluoroethyl)pyrazol-4-yl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3/c11-10(12)7-15-6-9(5-14-15)8-1-3-13-4-2-8/h5-6,8,10,13H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCEHOZVOWLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208765 | |
Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443291-28-8 | |
Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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